molecular formula C9H9BrFNO2 B13045521 Methyl(R)-2-amino-2-(2-bromo-5-fluorophenyl)acetatehcl

Methyl(R)-2-amino-2-(2-bromo-5-fluorophenyl)acetatehcl

Cat. No.: B13045521
M. Wt: 262.08 g/mol
InChI Key: MKVIGRSUPFUXIU-MRVPVSSYSA-N
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Description

  • Methyl ®-2-amino-2-(2-bromo-5-fluorophenyl)acetate is a chemical compound with the following structure:

    CH3C(NH2)COOCH3\text{CH}_3\text{C}(\text{NH}_2)\text{COOCH}_3CH3​C(NH2​)COOCH3​

    .
  • It belongs to the class of esters and contains both an amino group and a bromine-fluorine-substituted phenyl ring.
  • The compound’s chirality is specified as ®, indicating that it is optically active.
  • It is used in various scientific and industrial applications due to its unique properties.
  • Preparation Methods

      Synthetic Routes: The synthesis of Methyl ®-2-amino-2-(2-bromo-5-fluorophenyl)acetate can be achieved through several methods, including

      Reaction Conditions: Specific reaction conditions depend on the chosen synthetic route.

      Industrial Production: While industrial-scale production details are proprietary, laboratories typically use the above methods.

  • Chemical Reactions Analysis

      Reactivity: Methyl ®-2-amino-2-(2-bromo-5-fluorophenyl)acetate can undergo various reactions

      Common Reagents and Conditions: Acidic or basic hydrolysis conditions, nucleophilic substitution reagents.

      Major Products: Hydrolysis yields ®-2-amino-2-(2-fluorophenyl)acetic acid and methanol.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for its potential as a pharmacophore in drug design.

      Medicine: Research on its biological activity and potential therapeutic applications.

      Industry: May serve as an intermediate in fine chemical production.

  • Mechanism of Action

      Targets: The compound’s effects likely involve interactions with specific receptors or enzymes.

      Pathways: Further studies are needed to elucidate the exact pathways.

  • Comparison with Similar Compounds

      Uniqueness: Methyl ®-2-amino-2-(2-bromo-5-fluorophenyl)acetate’s uniqueness lies in its combination of chirality, halogen substitution, and ester functionality.

      Similar Compounds: Other related compounds include methyl esters of amino acids and halogen-substituted phenyl derivatives.

    Properties

    Molecular Formula

    C9H9BrFNO2

    Molecular Weight

    262.08 g/mol

    IUPAC Name

    methyl (2R)-2-amino-2-(2-bromo-5-fluorophenyl)acetate

    InChI

    InChI=1S/C9H9BrFNO2/c1-14-9(13)8(12)6-4-5(11)2-3-7(6)10/h2-4,8H,12H2,1H3/t8-/m1/s1

    InChI Key

    MKVIGRSUPFUXIU-MRVPVSSYSA-N

    Isomeric SMILES

    COC(=O)[C@@H](C1=C(C=CC(=C1)F)Br)N

    Canonical SMILES

    COC(=O)C(C1=C(C=CC(=C1)F)Br)N

    Origin of Product

    United States

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